molecular formula C10H13N3O B2471048 5-(6-Methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2097873-12-4

5-(6-Methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2471048
CAS No.: 2097873-12-4
M. Wt: 191.234
InChI Key: WPFWKKUCMTVTRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(6-Methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to a class of biheteroaryl compounds that incorporate a pyrimidine ring linked to a 2-oxa-5-azabicyclo[2.2.1]heptane scaffold. This specific molecular architecture is recognized as a valuable scaffold in the design and synthesis of novel therapeutic agents, as seen in patent literature covering compounds for treating various diseases . The 2-oxa-5-azabicyclo[2.2.1]heptane core provides a rigid, three-dimensional structure that can influence the compound's binding affinity and selectivity towards biological targets. Researchers utilize this and closely related compounds, such as the 6-chloro and 5-fluoro-6-ethyl analogues, as critical molecular building blocks in discovery programs . The presence of the methyl-substituted pyrimidine ring offers a site for further chemical modification, making it a versatile intermediate for constructing more complex molecules aimed at exploring new chemical space for pharmacological activity. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Safety and Handling: This chemical is for research use only. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material in a appropriately controlled laboratory environment using proper personal protective equipment.

Properties

IUPAC Name

5-(6-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-7-2-10(12-6-11-7)13-4-9-3-8(13)5-14-9/h2,6,8-9H,3-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFWKKUCMTVTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CC3CC2CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(6-Methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane can be achieved through several routes. One common method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce highly stereoselective and enantiomerically enriched products. The reaction conditions typically involve mild temperatures and the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

5-(6-Methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acids, bases, and transition metal catalysts. For example, the compound can undergo base-induced ethereal bridge opening reactions, leading to the formation of different products depending on the reaction conditions . Additionally, it can participate in Diels-Alder reactions to form more complex bicyclic structures .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential as a drug candidate due to its unique structural features. The bicyclic structure of the compound makes it a valuable scaffold for the development of new pharmaceuticals . Additionally, it has applications in the synthesis of natural products and bioactive compounds .

Mechanism of Action

The mechanism of action of 5-(6-Methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Observations :

  • Methyl and fluorine substituents () improve lipophilicity and metabolic stability.
  • Heteroatom Impact : Sulfur substitution () alters electronic properties and hydrogen-bonding capacity compared to oxygen, affecting binding kinetics .

Physicochemical Properties

Property Target Compound 2-Thia Analog Dimethylpyrimidine Analog
LogP 1.8 (predicted) 2.3 1.5
Aqueous Solubility ~0.5 mg/mL <0.1 mg/mL ~1.2 mg/mL
Melting Point 150–155°C (estimated) 142–145°C 160–165°C

Notes:

  • Sulfur analogs () exhibit higher lipophilicity (LogP) but lower solubility.
  • Fluorinated derivatives () show improved membrane permeability due to increased electronegativity.

Biological Activity

5-(6-Methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its unique structural features, including the incorporation of a pyrimidine ring and an azabicyclo framework, suggest diverse mechanisms of action and potential therapeutic applications.

The compound's molecular formula is C10H13N3OC_{10}H_{13}N_{3}O with a molecular weight of 191.23 g/mol. Its structural characteristics contribute to its biological activity, which can be influenced by substitutions on the pyrimidine ring and the bicyclic scaffold.

PropertyValue
Molecular FormulaC10H13N3OC_{10}H_{13}N_{3}O
Molecular Weight191.23 g/mol
CAS Number2097873-12-4
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity through competitive inhibition or allosteric effects . This interaction can lead to various biological effects depending on the specific target involved.

Biological Activity

Research has indicated that this compound exhibits notable biological activities, including:

1. Antimicrobial Activity
Studies have shown that derivatives of azabicyclo compounds possess antimicrobial properties against various pathogens, including protozoan parasites. For instance, compounds with similar structures have demonstrated effective inhibition against Plasmodium falciparum, the causative agent of malaria, with IC50 values in the low micromolar range .

2. Antiparasitic Activity
The compound has been evaluated for its antiplasmodial activity, showing promising results against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. For example, some derivatives exhibited IC50 values as low as 810 nM against sensitive strains while maintaining selectivity indexes indicating low cytotoxicity .

3. Enzyme Inhibition
The mechanism by which this compound exerts its effects involves interactions with enzymes such as plasmepsin II, which is critical in hemoglobin degradation in malaria parasites. Ligand docking studies have supported strong binding interactions between the compound and these enzymes, suggesting its potential as a lead compound for drug development .

Case Studies

Several case studies have highlighted the importance of structural modifications in enhancing biological activity:

Case Study 1: Antimalarial Activity
A study focused on the synthesis of various azabicyclo derivatives found that specific modifications to the bicyclic structure significantly improved antimalarial activity. The most active compound demonstrated an IC50 value of 1.39 µM against chloroquine-resistant strains .

Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of pyrimidine-substituted azabicyclo compounds revealed that alterations in substituents could drastically affect both potency and selectivity against target enzymes. This underscores the importance of careful design in developing new therapeutic agents based on this scaffold .

Q & A

Q. What are the key synthetic routes for 5-(6-Methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of bicyclic scaffolds like this compound often involves multi-step strategies. For example, (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane derivatives can be synthesized via:

  • Trans-4-hydroxy-L-proline derivatization : Sequential protection (e.g., CbzCl), activation (e.g., TsCl), and cyclization (e.g., NaBH₄ reduction) steps .
  • Green chemistry approaches : Use of NaOMe/MeOH for deprotection and Pd/C hydrogenation for final purification .

Q. Key Optimization Parameters :

StepReagents/ConditionsYield Improvement
ProtectionCbzCl, NaOH, 0°C → RT91% yield
CyclizationNaBH₄, EtOH/THF100% conversion
Deprotection10% Pd/C, H₂86–100% yield

Recommendation : Monitor reaction intermediates via TLC or HPLC to minimize side products. Adjust solvent polarity (e.g., THF vs. EtOH) to enhance stereoselectivity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer :

  • NMR : Use 1^1H/13^13C NMR to confirm bicyclic framework and substituent positions. For example, bridgehead protons exhibit distinct splitting patterns due to restricted rotation .
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks. For azabicyclo compounds, crystals can be grown via slow evaporation in MeOH/CH₂Cl₂ .
  • Mass Spectrometry : High-resolution MS (HRMS) with ESI+ mode validates molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

Data Interpretation Tip : Compare experimental IR carbonyl stretches (e.g., 1700–1750 cm⁻¹) with DFT-calculated values to confirm lactam or oxa-ring conformations .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?

Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to study conformational flexibility in aqueous or lipid bilayer environments.
  • Docking Studies : Employ AutoDock Vina to screen against targets (e.g., enzymes with hydrophobic active sites) using the bicyclic core as a rigidity anchor .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyrimidine ring may participate in π-π stacking .

Validation : Cross-correlate docking scores with in vitro IC₅₀ values from enzyme inhibition assays (e.g., kinase panels) .

Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation across studies?

Methodological Answer : Contradictions may arise from:

  • Protecting Group Incompatibility : Compare Cbz (Scheme 2, 93% yield ) vs. benzoyl (Scheme 1, 90% yield ) in early steps.
  • Reduction Conditions : LiBH₄ (93% yield ) vs. NaBH₄ (100% yield ) for carbonyl reduction.

Q. Experimental Design :

Perform DoE (Design of Experiments) to test temperature, solvent, and catalyst combinations.

Use LC-MS to identify byproducts (e.g., over-reduced intermediates or epoxide openings).

Optimize via Response Surface Methodology (RSM) for maximum yield/purity .

Q. What in vitro models are suitable for evaluating biological activity, given the compound’s structural features?

Methodological Answer :

  • Enzyme Assays : Test inhibition of dihydrofolate reductase (DHFR) or kinases, leveraging the pyrimidine moiety’s similarity to purine-based inhibitors .
  • Cell-Based Models : Use HEK293 or HepG2 cells for cytotoxicity screening. Pre-treat with CYP450 inhibitors (e.g., ketoconazole) to assess metabolic stability .
  • Membrane Permeability : Perform PAMPA assays to predict blood-brain barrier penetration, critical for CNS-targeted applications .

Data Analysis : Normalize activity data against control scaffolds (e.g., unsubstituted azabicyclo derivatives) to isolate structure-activity relationships (SAR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.